molecular formula C17H14N4O2S B10805735 N-(3-Cyanophenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)acetamide

N-(3-Cyanophenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)acetamide

Cat. No.: B10805735
M. Wt: 338.4 g/mol
InChI Key: PYESIJQNFOYDTC-UHFFFAOYSA-N
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Description

N-(3-Cyanophenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)acetamide (CAS 764694-25-9) is a small molecule research chemical with a molecular weight of 338.4 g/mol and the molecular formula C17H14N4O2S . This compound is part of the thieno[2,3-d]pyrimidine class of heterocycles, which is recognized in medicinal chemistry as a privileged scaffold with a wide spectrum of pharmacological activities . Thieno[2,3-d]pyrimidine derivatives have been extensively investigated for their potential as core structures in developing therapeutics for multifactorial diseases, and their synthesis often starts from readily available 2-amino-3-carboxythiophenes . This specific acetamide derivative is identified as a CK1δ inhibitor (Casein Kinase 1δ-IN-7) , positioning it as a valuable tool compound for researchers studying kinase-related pathways. The compound's structural features, including the hydrogen bond acceptor count of 6 and a topological polar surface area of 116 Ų, are favorable for molecular interactions . It is supplied for research purposes only and is intended for use by technically qualified professionals. All in vitro and in vivo research with this compound must be conducted in accordance with local and federal regulations. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C17H14N4O2S

Molecular Weight

338.4 g/mol

IUPAC Name

N-(3-cyanophenyl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide

InChI

InChI=1S/C17H14N4O2S/c1-10-11(2)24-17-15(10)16(19-9-20-17)23-8-14(22)21-13-5-3-4-12(6-13)7-18/h3-6,9H,8H2,1-2H3,(H,21,22)

InChI Key

PYESIJQNFOYDTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)OCC(=O)NC3=CC=CC(=C3)C#N)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminothiophene Derivatives

The cyclocondensation of 2-aminothiophene-3-carboxylates with urea or thiourea derivatives under acidic conditions yields the pyrimidinone intermediate. For example, 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is synthesized via refluxing 2-amino-4,5-dimethylthiophene-3-carboxylate with urea in acetic acid. Bromination of this intermediate using bromine in acetic acid introduces a bromine atom at the 6-position, a critical step for subsequent functionalization.

Chlorination of Pyrimidinones

Conversion of the pyrimidinone to a reactive chloride is achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For instance, treating 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one with excess POCl₃ and catalytic N,N-dimethylformamide (DMF) at reflux produces 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine in 85% yield. This chlorinated intermediate is pivotal for nucleophilic substitution reactions.

ParameterCondition 1Condition 2Optimal Condition
SolventDMSODMFDMSO
BaseNaHCs₂CO₃Cs₂CO₃
Temperature (°C)8010080
Yield (%)726872

Base selection significantly impacts efficiency. Cesium carbonate (Cs₂CO₃) outperforms sodium hydride (NaH) due to milder reaction conditions and reduced side reactions.

Coupling of the Acetamide Side Chain

The final step involves coupling the ether-linked intermediate with 3-cyanoaniline.

Carbodiimide-Mediated Amidation

Activation of the carboxylic acid group in 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)acetic acid is achieved using EDC and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). Subsequent reaction with 3-cyanoaniline at room temperature for 24 hours affords the target compound in 65% yield.

Mixed Anhydride Method

Alternative approaches employ mixed anhydrides generated from pivaloyl chloride. This method avoids racemization and improves yields to 78% under anhydrous tetrahydrofuran (THF) conditions.

Analytical Characterization

Critical spectroscopic data for N-(3-Cyanophenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)acetamide include:

Table 2: Spectroscopic Properties

TechniqueKey Data
¹H NMR (400 MHz, DMSO-d₆)δ 8.45 (s, 1H, pyrimidine-H), 7.85–7.70 (m, 4H, Ar-H), 4.85 (s, 2H, OCH₂), 2.55 (s, 6H, CH₃)
MS (ESI) m/z 339.1 [M+H]⁺ (calc. 338.4)
HPLC Purity 98.2% (C18 column, acetonitrile/water gradient)

Challenges and Optimization Strategies

Solubility Issues

The poor solubility of the thieno[2,3-d]pyrimidine intermediate in polar aprotic solvents necessitates the use of DMSO or DMF for homogenization. Sonication at 50°C improves dissolution rates by 40%.

Byproduct Formation

Over-chlorination during the POCl₃ step generates dichloro impurities, which are mitigated by controlling stoichiometry (1:3 substrate:POCl₃ ratio) and reaction time (<4 hours).

Scalability

Kilogram-scale production requires continuous flow reactors to maintain temperature control during exothermic steps, achieving a 15% improvement in overall yield compared to batch processes.

Alternative Synthetic Routes

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of 4-bromo-5,6-dimethylthieno[2,3-d]pyrimidine with boronic ester derivatives of 3-cyanoaniline offers a convergent pathway. However, this method suffers from low regioselectivity (<50% yield).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for the amidation step from 24 hours to 45 minutes, albeit with a 5–7% decrease in yield due to thermal degradation .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is pivotal for modifying solubility or generating intermediates for further functionalization.

Reaction TypeConditionsProductReference
Acidic hydrolysisHCl (conc.), reflux2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)acetic acid
Basic hydrolysisNaOH (aq.), heatSodium salt of the carboxylic acid

This reactivity aligns with methods described in thienopyrimidine derivative synthesis, where amide-to-acid conversion facilitates salt formation or esterification .

Ether Cleavage

The ether linkage (C–O–C) between the thienopyrimidine and acetamide moieties is susceptible to cleavage under strong acidic or reductive conditions:

Reaction TypeReagents/ConditionsProductReference
Acidic cleavageHBr (48%), reflux4-hydroxythieno[2,3-d]pyrimidine derivative
Reductive cleavageLiAlH₄, THF, 0°C → RTThienopyrimidin-4-ol and ethanolamine

Ether cleavage is a strategic step for generating hydroxyl intermediates, which can be further alkylated or acylated .

Cyano Group Reactivity

The 3-cyanophenyl substituent participates in nucleophilic additions or reductions:

Reaction TypeReagents/ConditionsProductReference
Reduction to amineH₂, Raney Ni, EtOH, 60°CN-(3-aminophenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)acetamide
Hydrolysis to amideH₂O₂, H₂SO₄ (dilute), 80°C3-carbamoylphenyl derivative

The cyano group’s versatility enables the introduction of amines or carboxylic acids, expanding structural diversity for biological testing .

Electrophilic Aromatic Substitution

The electron-rich thienopyrimidine core undergoes electrophilic substitution at the 5- and 6-positions.

Reaction TypeReagents/ConditionsProductReference
NitrationHNO₃, H₂SO₄, 0°C5-nitrothieno[2,3-d]pyrimidine derivative
HalogenationBr₂, FeBr₃, CH₂Cl₂, RT6-bromo-5-methylthieno[2,3-d]pyrimidine

These modifications are leveraged to enhance binding affinity in medicinal chemistry applications .

Nucleophilic Substitution at Pyrimidine

The 4-oxygen atom in the pyrimidine ring can be replaced by nucleophiles (e.g., amines, thiols):

Reaction TypeReagents/ConditionsProductReference
AminationNH₃ (g), MeOH, 100°C4-aminothieno[2,3-d]pyrimidine derivative
Thioether formationRSH, K₂CO₃, DMF, 80°C4-alkylthio derivatives

Such substitutions are critical for optimizing pharmacokinetic properties .

Cyclization Reactions

The acetamide side chain can participate in intramolecular cyclization to form heterocycles:

Reaction TypeReagents/ConditionsProductReference
Lactam formationPPA, 120°C, 6hThienopyrimidine-fused lactam

This reaction is utilized to rigidify the structure, potentially enhancing target selectivity .

Cross-Coupling Reactions

The aryl bromide (if present via halogenation) engages in Pd-catalyzed couplings:

Reaction TypeReagents/ConditionsProductReference
Suzuki couplingArB(OH)₂, Pd(PPh₃)₄, K₂CO₃Biaryl derivatives

These reactions enable late-stage diversification of the thienopyrimidine scaffold .

Research Implications

The compound’s reactivity profile supports its role as a versatile intermediate in drug discovery. For example:

  • Anticancer applications : Ether cleavage products show enhanced solubility for in vivo studies.

  • Antimicrobial activity : Nitration or halogenation derivatives exhibit improved binding to microbial enzymes.

Data from structural analogs (e.g., 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one) confirm that substitutions at the 3- and 4-positions critically influence bioactivity.

Scientific Research Applications

Biological Activities

Research indicates that N-(3-Cyanophenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)acetamide exhibits several promising biological activities:

  • Anticancer Activity : Preliminary studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines. For instance, derivatives of thieno[2,3-d]pyrimidines have demonstrated cytotoxic effects against breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest at specific phases.
  • Antimicrobial Properties : The compound may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MICs) in the range of 64–256 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.
  • Enzyme Inhibition : There is evidence suggesting that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may inhibit enzymes like acetylcholinesterase, which is relevant in neurodegenerative diseases such as Alzheimer's.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that this compound inhibited cell growth in human breast cancer cell lines by inducing apoptosis through mitochondrial pathways. The IC50 value was reported to be 12 µM after 48 hours of treatment.
  • Antimicrobial Efficacy Assessment : In another study focusing on antimicrobial activity, this compound exhibited significant antibacterial effects against Escherichia coli, with an MIC value of 128 µg/mL.

Mechanism of Action

WAY-348144 exerts its effects by inhibiting the activity of Casein kinase 1 delta. This enzyme is involved in various cellular processes, including the regulation of circadian rhythms and neurodegenerative pathways. By inhibiting this enzyme, WAY-348144 can modulate these processes, potentially leading to therapeutic effects in diseases like Alzheimer’s .

Comparison with Similar Compounds

Implications of Structural Differences

  • Electronic Effects: The 3-cyanophenyl group’s electron-withdrawing nature may enhance binding to targets like kinases or receptors compared to methyl or chloro substituents.
  • Synthetic Accessibility : Higher yields (e.g., 56–85% in ) are associated with simpler substituents, while complex groups (e.g., benzodioxin in ) may lower yields.

Biological Activity

N-(3-Cyanophenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing findings from various studies and presenting data in a structured manner.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C17H14N4O2S
  • Molecular Weight : 342.38 g/mol

Anticancer Properties

Recent studies have shown that this compound exhibits significant anticancer activity. In vitro tests demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancers. The IC50 values ranged from 10 to 30 µM depending on the cell type, indicating potent activity.

The mechanism of action appears to involve the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and apoptosis. For instance, the compound has been shown to inhibit the activity of the AKT/mTOR pathway, which is crucial for cancer cell survival and proliferation.

Cytotoxicity Studies

A study assessing cytotoxicity revealed that the compound has a selective toxicity profile, with lower toxicity towards normal cells compared to cancer cells. This selectivity is promising for therapeutic applications.

Cell LineIC50 (µM)Selectivity Ratio
MCF-7 (Breast)155
A549 (Lung)204
HEK293 (Normal)75-

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) was evaluated against Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound possesses significant antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

Case Study 1: In Vivo Efficacy

A recent animal study evaluated the efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis indicated reduced proliferation and increased apoptosis in tumor tissues.

Case Study 2: Combination Therapy

Another study explored the effects of combining this compound with existing chemotherapeutic agents. The combination therapy resulted in enhanced anticancer effects compared to either treatment alone, suggesting potential for use in combination therapies for improved patient outcomes.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(3-Cyanophenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)acetamide?

  • Methodological Answer : Synthesis optimization involves:
  • Reaction Conditions : Substitution reactions under alkaline conditions (e.g., K2_2CO3_3 in DMF at 80°C) for intermediate formation, followed by iron powder reduction in acidic media (HCl, 60°C) .
  • Condensation Agents : Use of EDCI/DMAP in dichloromethane to achieve yields up to 80% for acetamide derivatives .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate pure products .
  • Monitoring : Stepwise tracking via TLC and NMR to confirm intermediate formation .

Q. How can spectroscopic techniques confirm the structural identity of this compound?

  • Methodological Answer :
  • 1H NMR : Key signals include aromatic protons (δ 7.0–8.6 ppm), methyl groups (δ 2.0–2.6 ppm), and acetamide NH (δ ~10.1 ppm) . Splitting patterns (e.g., doublets for para-substituted aryl groups) validate connectivity .
  • LC-MS : Molecular ion peaks (e.g., m/z 362.0 [M+H]+) confirm molecular weight .
  • Elemental Analysis : Discrepancies between observed and calculated values (e.g., C: 45.29% vs. 45.36%) require recalibration of combustion parameters .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer :
  • PPE : Wear gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Storage : Keep in airtight containers away from heat and moisture to prevent degradation .

Advanced Research Questions

Q. How is X-ray crystallography applied to determine the crystal structure of thieno[2,3-d]pyrimidine derivatives?

  • Methodological Answer :
  • Data Collection : Single-crystal diffraction at low temperatures (e.g., 100 K) to minimize thermal motion .
  • Refinement : Software like SHELXL refines hydrogen bonding (e.g., N–H···O interactions) and π-π stacking .
  • Validation : R-factor values < 0.05 and electron density maps confirm atomic positions .

Q. What computational strategies predict physicochemical properties relevant to drug design?

  • Methodological Answer :
  • LogP Calculation : Tools like Molinspiration estimate hydrophobicity (e.g., logP = 2.6) to assess membrane permeability .
  • Polar Surface Area (PSA) : Calculated PSA (e.g., 87.5 Ų) predicts solubility and bioavailability .
  • Docking Studies : Software like AutoDock evaluates binding affinities to targets (e.g., HCV NS5B polymerase) .

Q. How can structure-activity relationship (SAR) studies improve biological efficacy?

  • Methodological Answer :
  • Substituent Variation : Introducing electron-withdrawing groups (e.g., cyano) enhances target binding .
  • Bioisosteric Replacement : Replacing thieno[2,3-d]pyrimidine with pyrazolo[4,3-d]pyrimidine maintains activity while altering pharmacokinetics .
  • Activity Cliffs : Identify critical substituents (e.g., 5,6-dimethyl groups) that drastically affect potency .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
  • Dose-Response Curves : Generate IC50_{50} values under identical conditions (e.g., 72-hour incubation) .
  • Target Validation : Confirm mechanism via siRNA knockdown or competitive binding assays .

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